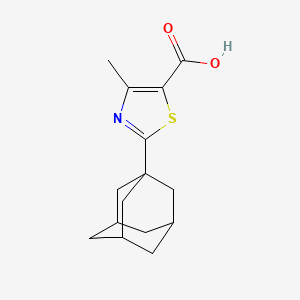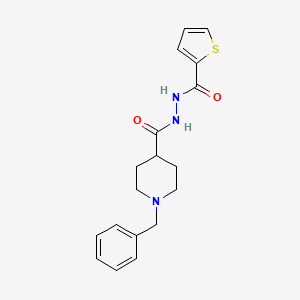
1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide is a chemical compound with the CAS Number: 478064-42-5 . It has a molecular weight of 343.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O2S . The InChI Code is 1S/C18H21N3O2S/c22-17 (19-20-18 (23)16-7-4-12-24-16)15-8-10-21 (11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2, (H,19,22) (H,20,23) .Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 343.45 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide and related compounds have been explored for their synthesis and structural analysis. In particular, studies have focused on the synthesis of thiophene bioisosteres of spirocyclic sigma receptor ligands, highlighting their pharmacological evaluations and potential as sigma 1 receptor antagonists. The compounds have shown binding with significant affinity and selectivity against various receptors, indicating their potential in therapeutic applications (Oberdorf et al., 2008)(Oberdorf et al., 2008).
Antimicrobial Applications
Research has also extended into the antimicrobial properties of N-substituted derivatives of similar compounds. The synthesis of a series of N-substituted derivatives and their screening against Gram-negative and Gram-positive bacteria showcased moderate to significant antibacterial activity, underscoring the potential of these compounds in addressing antibiotic resistance and infection control (Khalid et al., 2016)(Khalid et al., 2016).
Chemical Reactivity and Molecular Interactions
Further studies have delved into the chemical reactivity and molecular interactions of related compounds, demonstrating their utility in various chemical reactions and potential as intermediates in the synthesis of complex molecules. This includes the exploration of their role in solvent-free one-pot tandem reactions, facilitated by novel catalysts, which opens new avenues for efficient and environmentally friendly chemical synthesis (Chen et al., 2018)(Chen et al., 2018).
Potential in Drug Discovery
The exploration of these compounds extends to their potential in drug discovery, particularly as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. The synthesis and pharmacological evaluation of thiophene derivatives as sigma receptor ligands emphasize the ongoing efforts to discover novel therapeutic agents that can modulate sigma receptors for treating conditions such as pain, schizophrenia, and depression (Maier & Wünsch, 2002)(Maier & Wünsch, 2002).
Safety and Hazards
Orientations Futures
Future research could focus on exploring the potential applications of this compound, especially given the interesting properties of thiophene derivatives. For instance, thiophene derivatives have shown good antimicrobial effects against various microbial infections . Many commercially-available anticancer agents contain a thiophene nucleus and exert their effects through multiple pathways involved in cancer . Therefore, the evaluation of toxicity of the novel chemicals is important to develop new control recommendations .
Propriétés
IUPAC Name |
1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASVOYLBUGEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/no-structure.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)
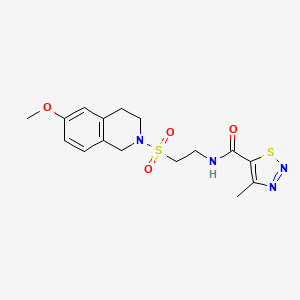
![2-Methyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2753898.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)
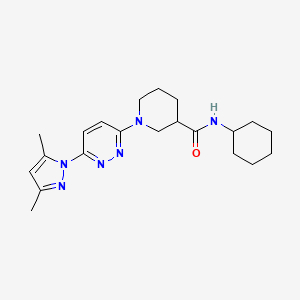



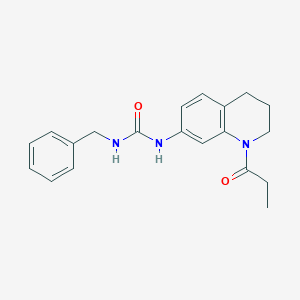
![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

